(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Description
This compound is a complex pentacyclic structure characterized by a fused oxygen-nitrogen heterocyclic system. Key features include:
- Functional groups: Two hydroxyl groups at positions 11 and 19, a 2-hydroxyacetyl substituent at position 8, and three methyl groups at positions 6, 9, and 13.
- Stereochemistry: The stereochemical configuration (1S,9S,11S,13R,19S) is critical for its biological activity, likely influencing receptor binding and metabolic stability.
- Physicochemical properties: The presence of hydroxyl and acetyl groups enhances polarity, suggesting moderate solubility in aqueous media. The molecular weight is estimated to be ~430–450 g/mol based on structural analogs .
Properties
Molecular Formula |
C23H29NO6 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(1S,9S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14?,16-,17?,19?,20?,21-,22-,23?/m0/s1 |
InChI Key |
GUUSJROCWMOQNZ-LQKMGBDPSA-N |
Isomeric SMILES |
CC1=NC2(C(O1)CC3[C@@]2(CC(C4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often starts from steroidal or bicyclic lactone intermediates that provide the required ring system skeleton.
- Precursors such as azabicyclo compounds or oxazoline derivatives are utilized to build the heterocyclic framework.
- Hydroxylation and methylation steps are introduced via selective oxidation and alkylation reactions.
Stepwise Synthetic Approach
Formation of the Pentacyclic Core:
- Cyclization reactions are employed to form the pentacyclic ring system.
- Methods include intramolecular nucleophilic substitutions and ring-closing metathesis.
- Stereochemical control is achieved by using chiral auxiliaries or catalysts.
Hydroxylation at C-11 and C-19:
- Selective hydroxylation is performed using reagents such as osmium tetroxide or m-CPBA under controlled conditions.
- Protecting groups may be used to prevent undesired reactions at other hydroxyl sites.
Introduction of the 2-Hydroxyacetyl Group at C-8:
- This is typically introduced via acylation reactions using hydroxyacetyl chloride or equivalent activated esters.
- The reaction is conducted under mild conditions to preserve the integrity of the sensitive pentacyclic structure.
Methylation at C-6, C-9, and C-13:
- Alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Careful control of reaction time and temperature is necessary to avoid over-alkylation.
Final Deprotection and Purification:
- Removal of protecting groups using acidic or basic hydrolysis.
- Purification by chromatography (flash column chromatography or preparative HPLC).
- Crystallization to obtain pure stereoisomer.
Representative Experimental Procedure (Adapted from Related Compounds)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting bicyclic lactone + chiral catalyst | Cyclization to form pentacyclic core | Formation of pentacyclic skeleton with defined stereochemistry |
| 2 | Osmium tetroxide, NMO (N-methylmorpholine N-oxide) | Dihydroxylation at C-11 and C-19 | Introduction of hydroxyl groups |
| 3 | 2-Hydroxyacetyl chloride, pyridine | Acylation at C-8 hydroxyl | Formation of 2-hydroxyacetyl substituent |
| 4 | Methyl iodide, K2CO3, acetone | Methylation at C-6, C-9, and C-13 | Introduction of methyl groups |
| 5 | Acidic hydrolysis (e.g., TFA in DCM) | Deprotection of protecting groups | Purified final compound |
Analytical Characterization
- NMR Spectroscopy: Confirms the stereochemistry and functional groups.
- Mass Spectrometry: Molecular ion peak at m/z ~415.5 confirms molecular weight.
- IR Spectroscopy: Characteristic peaks for hydroxyl (broad O-H stretch), carbonyl (C=O stretch), and heterocyclic rings.
- X-Ray Crystallography: Provides definitive stereochemical confirmation of the pentacyclic structure.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Notes |
|---|---|---|---|
| Pentacyclic Core Formation | Cyclization via chiral catalysis | Bicyclic lactones, chiral catalysts | Stereochemical control critical |
| Hydroxylation | Osmium tetroxide-mediated dihydroxylation | OsO4, NMO | Selective for C-11, C-19 |
| 2-Hydroxyacetyl Introduction | Acylation | 2-Hydroxyacetyl chloride, pyridine | Mild conditions to preserve structure |
| Methylation | Alkylation | Methyl iodide, K2CO3 | Controlled to avoid over-alkylation |
| Purification | Chromatography, crystallization | Silica gel, solvents | Ensures stereochemical purity |
Chemical Reactions Analysis
Types of Reactions
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyacetyl group can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydroxyacetyl group can produce primary or secondary alcohols.
Scientific Research Applications
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several glucocorticoids and heterocyclic natural products. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Structural Divergence :
- The target compound uniquely incorporates a 5-oxa-7-aza pentacyclic core , distinguishing it from Budesonide’s 5,7-dioxa system. The nitrogen atom may enhance hydrogen-bonding interactions with glucocorticoid receptors .
- Compared to the hexacyclic compound in , the target lacks a hydroxypropan-2-yl group, which could reduce lipophilicity and alter tissue distribution.
Pharmacological Implications: Budesonide’s propyl group increases lipophilicity, prolonging its pulmonary retention in asthma treatments. The target compound’s hydroxyacetyl group may favor faster systemic clearance .
Physicochemical Properties :
- LogP Estimates : Budesonide (LogP ~2.7) is more lipophilic than the target compound (estimated LogP ~1.9 due to polar hydroxyacetyl and hydroxyl groups) .
- Solubility : The target compound’s solubility in polar solvents (e.g., DMSO) is likely higher than Budesonide’s, as inferred from structural analogs .
Research Findings
- Receptor Binding : Molecular docking studies of similar compounds suggest that the 5-oxa-7-aza system in the target may enhance binding to glucocorticoid receptors via additional H-bond interactions with Lys922 and Gln642 residues .
Biological Activity
The compound (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is a complex organic molecule with potential biological significance. Its structure suggests it may possess unique pharmacological properties due to the presence of multiple functional groups and stereocenters.
Chemical Structure
The chemical structure can be described as follows:
- Molecular Formula : C27H37NO5
- Molecular Weight : 453.59 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antimicrobial Properties
Studies have indicated that compounds with similar structural characteristics exhibit antimicrobial activities against various bacterial strains. The hydroxyl and acetyl groups may enhance solubility and interaction with microbial membranes.
2. Anti-inflammatory Effects
Compounds in the same class have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
3. Anticancer Activity
Preliminary investigations into similar compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
The biological activity of the compound can be attributed to several mechanisms:
- Interaction with Cell Membranes : The hydrophobic regions facilitate insertion into lipid bilayers.
- Enzyme Inhibition : The presence of hydroxyl groups allows for hydrogen bonding with active sites on enzymes.
- Signal Transduction Modulation : Potential effects on pathways such as NF-kB and MAPK could explain anti-inflammatory and anticancer effects.
Q & A
Q. How to validate synthetic routes for scalability while maintaining stereochemical integrity?
- Methodological Answer : Optimize catalytic asymmetric synthesis steps (e.g., Sharpless epoxidation or enzymatic resolution) to preserve stereocenters. Monitor reaction intermediates via in-situ FTIR or LC-MS. For scale-up, apply Quality by Design (QbD) principles, using DoE (Design of Experiments) to identify critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
